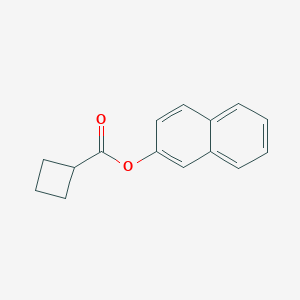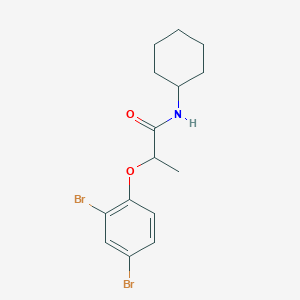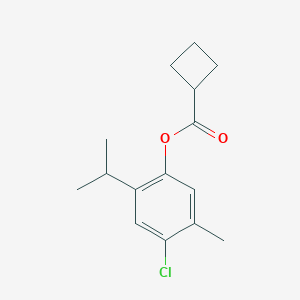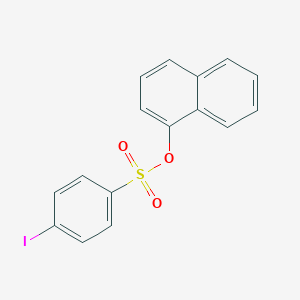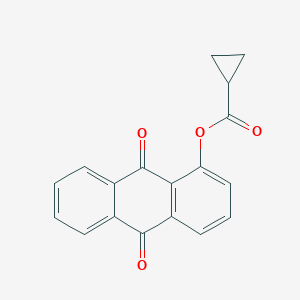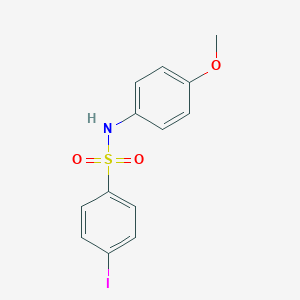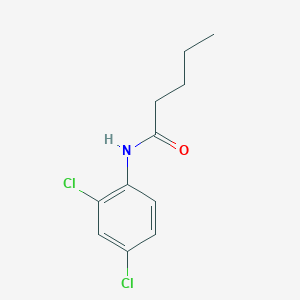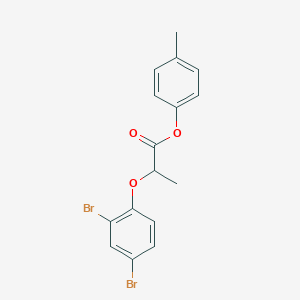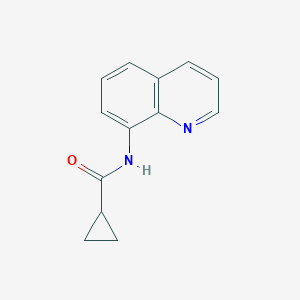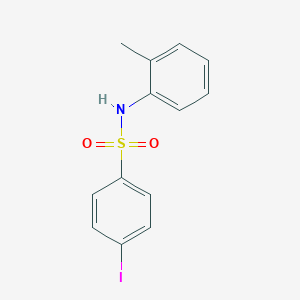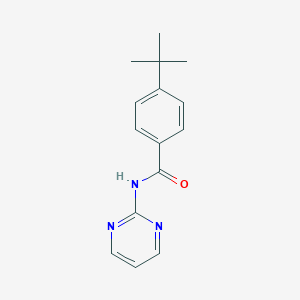
4-tert-butyl-N-(2-pyrimidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(2-pyrimidinyl)benzamide, also known as TBB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TBB is a selective inhibitor of casein kinase 2 (CK2), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
4-tert-butyl-N-(2-pyrimidinyl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. CK2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancers, and its inhibition by 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been shown to induce apoptosis in cancer cells. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus.
Biochemical and Physiological Effects
4-tert-butyl-N-(2-pyrimidinyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-(2-pyrimidinyl)benzamide induces apoptosis by inhibiting CK2, which plays a crucial role in cell survival. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus. In addition, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
4-tert-butyl-N-(2-pyrimidinyl)benzamide has several advantages for lab experiments, including its selectivity for CK2 and its ability to inhibit the enzyme competitively. 4-tert-butyl-N-(2-pyrimidinyl)benzamide is also relatively easy to synthesize and purify, making it a cost-effective inhibitor. However, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has some limitations, including its potential toxicity and its relatively low potency compared to other CK2 inhibitors.
Future Directions
There are several future directions for the study of 4-tert-butyl-N-(2-pyrimidinyl)benzamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of 4-tert-butyl-N-(2-pyrimidinyl)benzamide. Another area of research is the study of 4-tert-butyl-N-(2-pyrimidinyl)benzamide in combination with other drugs for the treatment of cancer and viral infections. In addition, further studies are needed to investigate the neuroprotective effects of 4-tert-butyl-N-(2-pyrimidinyl)benzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 4-tert-butyl-N-(2-pyrimidinyl)benzamide is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. 4-tert-butyl-N-(2-pyrimidinyl)benzamide is a selective inhibitor of casein kinase 2 (CK2), an enzyme that plays a crucial role in various cellular processes. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. 4-tert-butyl-N-(2-pyrimidinyl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has several advantages for lab experiments, including its selectivity for CK2 and its ability to inhibit the enzyme competitively. However, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has some limitations, including its potential toxicity and its relatively low potency compared to other CK2 inhibitors. Further studies are needed to investigate the potential therapeutic applications of 4-tert-butyl-N-(2-pyrimidinyl)benzamide in various diseases.
Synthesis Methods
The synthesis of 4-tert-butyl-N-(2-pyrimidinyl)benzamide involves the reaction of 4-tert-butylbenzoyl chloride with 2-aminopyrimidine in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields 4-tert-butyl-N-(2-pyrimidinyl)benzamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-tert-butyl-N-(2-pyrimidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many cancers, and its inhibition by 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been shown to induce apoptosis in cancer cells. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus. In addition, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-tert-butyl-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)12-7-5-11(6-8-12)13(19)18-14-16-9-4-10-17-14/h4-10H,1-3H3,(H,16,17,18,19) |
InChI Key |
SRKBRGXSZMMNIJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



